molecular formula C8H8Br2N2 B1532587 6-(Bromomethyl)-1H-indazole hydrobromide CAS No. 368426-63-5

6-(Bromomethyl)-1H-indazole hydrobromide

Cat. No.: B1532587
CAS No.: 368426-63-5
M. Wt: 291.97 g/mol
InChI Key: DTGUIYRXOJYJLA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1H-indazole hydrobromide is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The bromomethyl group attached to the indazole core enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1H-indazole hydrobromide typically involves the bromination of 1H-indazole. One common method is the bromomethylation of 1H-indazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to control the reaction parameters more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1H-indazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indazoles.

    Oxidation: Formation of indazole carboxylic acids or aldehydes.

    Reduction: Formation of 6-methyl-1H-indazole.

Scientific Research Applications

6-(Bromomethyl)-1H-indazole hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1H-indazole hydrobromide involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

    6-(Bromomethyl)-2,4-diaminopteridine hydrobromide: Another bromomethyl-substituted compound with different biological activities.

    2-(Bromomethyl)pyridine hydrobromide: A structurally similar compound used in different chemical reactions.

Uniqueness

6-(Bromomethyl)-1H-indazole hydrobromide is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the bromomethyl group enhances its reactivity, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

6-(bromomethyl)-1H-indazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGUIYRXOJYJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)NN=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679863
Record name 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368426-63-5
Record name 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-acetyl-6-(acetoxymethyl)indazole (9.5 g, 41 mmol) (98) in aqueous hydrobromic acid (48% aqueous solution, 20 mL, 177 mmol) was stirred at room temperature for 46 hours. The solid was collected on a Buchner funnel and dried under vacuum for 12 hours. The filtrate was stirred at room temperature for additional 24 hours and more solid was collected. After drying under vacuum, title compound was obtained as a yellow solid (10.0 g, 84%) which was used as such without further purification. MS (electrospray) 211 (M+1 for 79Br), 213 (M+1 for 81Br); 1H N MR (CDCl3) δ4.85 (s, 2H), 7.65 (d, 1H, J=8.4 Hz), 7.78 (d, 1H, J=8.4 Hz), 8.05 (s, 1H), 8.10 (s, 1H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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